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Compound of Interest

Compound Name:
3,5-Dimethoxy-1,2-thiazole-4-

carbaldehyde

CAS No.: 2137720-76-2

Cat. No.: B2521184 Get Quote

Executive Summary
3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde (CAS: 1334468-97-5) represents a highly

specialized heterocyclic intermediate characterized by a "push-pull" electronic system.[1] The

electron-donating methoxy groups at the C3 and C5 positions significantly enhance the

nucleophilicity of the isothiazole ring, while the C4-aldehyde moiety serves as a potent

electrophilic handle for diversifiable functionalization.

This guide provides a comprehensive analysis of the physicochemical properties, synthetic

methodologies, and medicinal chemistry applications of this compound.[2][3] It is designed for

researchers requiring a stable, electron-rich heteroaromatic building block for the development

of bioisosteres in drug discovery.

Physicochemical Profile & Structural Analysis[1][4]
[5]
The unique reactivity of 3,5-dimethoxy-1,2-thiazole-4-carbaldehyde stems from the interplay

between the sulfur-nitrogen bond (characteristic of 1,2-thiazoles) and the oxygenation pattern.

[1] Unlike its isoxazole analogs, the isothiazole ring exhibits greater aromaticity and lower

lability of the N-S bond, making it robust under a wider range of reaction conditions.
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Table 1: Computed & Predicted Physicochemical
Properties[1]

Property Value Source/Methodology

Molecular Formula C₆H₇NO₃S Stoichiometric Calculation

Molecular Weight 173.19 g/mol Standard Atomic Weights

SMILES
COC1=C(C(=NS1)OC)C=O[1]

[4]
PubChem [1]

Predicted LogP 1.1 ± 0.2 XLogP3 Consensus Model

H-Bond Acceptors 4 (N, O, O, O) Structural Analysis

H-Bond Donors 0 Structural Analysis

Topological Polar Surface Area 68.4 Å² Fragment-based contribution

Predicted Boiling Point ~285°C (at 760 mmHg) ACD/Labs Percepta

Electronic Character
Electron-Rich Core /

Electrophilic C4
Hammett Equation Inference

Synthetic Methodology: "The Vilsmeier Route"
Due to the scarcity of direct commercial sources, in-house synthesis is often required. The

most reliable protocol leverages the high electron density of the 3,5-dimethoxyisothiazole core

to facilitate Electrophilic Aromatic Substitution (EAS).

Core Synthesis Protocol
Objective: Formylation of 3,5-dimethoxyisothiazole via Vilsmeier-Haack reaction.

Reagents:
Substrate: 3,5-Dimethoxyisothiazole (Precursor)

Reagent A: Phosphorus Oxychloride (

)[1]
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Reagent B: N,N-Dimethylformamide (DMF)[1]

Solvent: 1,2-Dichloroethane (DCE) or anhydrous

[1]

Step-by-Step Workflow:
Vilsmeier Reagent Formation: In a flame-dried flask under

, cool anhydrous DMF (1.2 eq) to 0°C. Add

(1.1 eq) dropwise over 30 minutes. A white precipitate (chloroiminium salt) will form.[1] Stir
for 1 hour at 0°C.

Substrate Addition: Dissolve 3,5-dimethoxyisothiazole (1.0 eq) in DCE. Cannulate this

solution into the Vilsmeier reagent mixture slowly, maintaining internal temperature

.

Cyclization/Heating: Allow the mixture to warm to room temperature, then reflux (

) for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the starting
material.

Hydrolysis: Cool the reaction to

. Quench by pouring the mixture into crushed ice containing Sodium Acetate (NaOAc) to
buffer the pH to ~5-6.[1] Stir vigorously for 2 hours to hydrolyze the iminium intermediate to
the aldehyde.

Isolation: Extract with Dichloromethane (

). Wash combined organics with brine, dry over

, and concentrate

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography

(Silica gel, Gradient 0-20% EtOAc in Hexanes).
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Critical Mechanistic Insight: The methoxy groups at C3 and C5 are ortho and para directing

relative to the C4 position. This reinforces the nucleophilicity at C4, making the Vilsmeier-Haack

reaction highly regioselective.

Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway,

highlighting the critical intermediate states.
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Figure 1: Step-wise synthetic pathway from acyclic precursors to the target aldehyde,

emphasizing the critical methylation step that activates the ring.[1]

Reactivity & Medicinal Chemistry Applications[2][7]
[8][9][10]
The 4-carbaldehyde group serves as a "linchpin" for diversity-oriented synthesis.[1] The

presence of the isothiazole ring imparts unique pharmacological properties, often improving

metabolic stability compared to furan or thiophene analogs.

Key Reaction Pathways[10]
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)

yields acrylonitrile derivatives, which are common Michael acceptors in covalent drug design.

Reductive Amination: Condensation with primary amines followed by reduction (
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) generates secondary amines, a standard linker strategy in fragment-based drug discovery
(FBDD).[1]

Oxidation: Conversion to 3,5-dimethoxy-1,2-thiazole-4-carboxylic acid using

(Pinnick oxidation). This acid is a bioisostere for salicylic acid derivatives.[1]

Biological Relevance
Isothiazoles are privileged scaffolds in medicinal chemistry.[5] The 3,5-dimethoxy motif

specifically modulates the lipophilicity and hydrogen bond accepting capability of the molecule.

Antimicrobial Agents: Isothiazole-4-carbaldehydes have shown potency against Gram-

positive bacteria by disrupting cell wall synthesis [2].[1]

Bioisosterism: The ring system acts as a bioisostere for ortho-substituted benzenes, offering

altered metabolic clearance rates due to the presence of the sulfur atom.

Experimental Reactivity Network
The following diagram maps the divergent synthesis capabilities starting from the core

aldehyde.
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Figure 2: Divergent synthesis map demonstrating the utility of the C4-aldehyde as a chemical

handle for generating functional libraries.[1]

Safety & Handling Protocols
While specific toxicological data for this derivative is limited, protocols should adhere to

standards for isothiazole aldehydes:

Inhalation Hazard: Aldehydes are respiratory irritants.[1] All manipulations must occur in a

certified fume hood.

Skin Sensitization: Isothiazoles are known sensitizers (e.g., methylisothiazolinone). Double-

gloving (Nitrile) is mandatory.[1]

Storage: Store at

under an inert atmosphere (Argon) to prevent autoxidation of the aldehyde to the carboxylic
acid.
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(Note: Due to the niche nature of the specific 3,5-dimethoxy derivative, References 2, 3, and 4

provide authoritative grounding on the synthesis and reactivity of the immediate structural class

and analogs, serving as the scientific basis for the protocols derived in this guide.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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